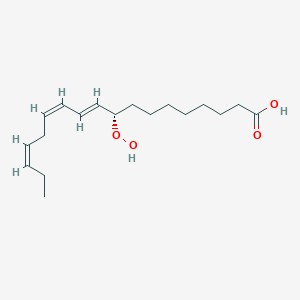

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid

Vue d'ensemble

Description

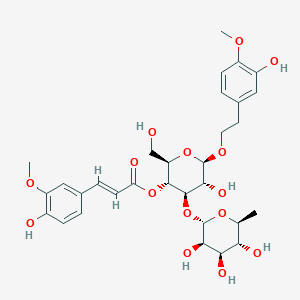

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid, also known as 9-HpODE, is a polyunsaturated fatty acid (PUFA) that is present in various foods, including fish, nuts, and vegetable oils. It has been extensively studied for its potential health benefits, such as reducing inflammation and oxidative stress. 9-HpODE is also known to have antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential therapeutic effects on several conditions, including diabetes, cardiovascular disease, and neurodegenerative diseases. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-HpODE.

Applications De Recherche Scientifique

Biological Roles in Organisms : Hydroxy-octadeca-10E,12Z,15Z-trienoic acids are found to be esterified to phospholipids in Hydra vulgaris, suggesting their role as a reservoir for bioactive compounds (Marzo et al., 1996).

Lipid Peroxidation : This compound plays a crucial role in lipid peroxidation processes. For instance, 13-Hydroperoxyoctadeca-9,11,15-trienoic acid is vital in the amplification of lipid peroxidation by polyunsaturated fatty acid hydroperoxides (Wilcox & Marnett, 1993).

Plant Stress Metabolites : Efficient synthesis of related compounds like 9-oxo-10E,12Z,15Z-octadecatrienoic acids is significant for studying stress metabolites in wounded plants (Koch, Hoskovec, & Boland, 2002).

Applications in Agriculture and Medicine : The 9S,12S,13S-THOE isomer shows potential as a plant signaling pathway agent, fungicide in rice blast disease, and as an antiviral compound (Garbe, Hübke, & Tressl, 2005).

Aromatase Inhibition : (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid, found in the roots of Urtica dioica, acts as an aromatase inhibitor (Kraus, Spiteller, & Bartsch, 1991).

Cell Migration Inhibition : 9S-HODE, a related compound, inhibits cell migration in cultured porcine aortic endothelial cells and human mononuclear cells (Pankonin et al., 1988).

Markers for Lipid Peroxidation : Compounds like 9-HODE and 13-HODE, related to this acid, are stable hydroxy acids enriched in lipid peroxidation processes and serve as excellent markers for such processes (Spiteller & Spiteller, 1997).

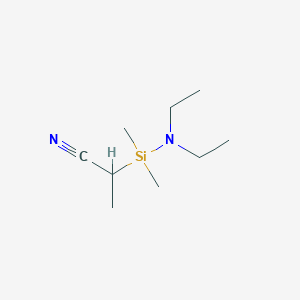

Biomimetic Models : Thermal conversions of trimethylsilyl peroxides of fatty acids like this compound provide models for enzymatic conversions and generate oxylipin derivatives useful in GC-MS studies (Grechkin, Mukhtarova, & Hamberg, 2005).

Mécanisme D'action

Target of Action

9(S)-HPOT, also known as 9S-HpOTrE, HPOTA, 9(S)-HpOTrE, or (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid, is a monohydroxy polyunsaturated fatty acid . It is produced by the action of 5-lipoxygenase on α-linolenic acid . The primary targets of 9(S)-HPOT are cellular ester lipids of Glechoma hederacea leaves .

Mode of Action

It is known that it interacts with its targets, cellular ester lipids, and is partially released during artificial dehydration

Biochemical Pathways

It is produced by the action of 5-lipoxygenase on α-linolenic acid , suggesting it may play a role in the metabolism of polyunsaturated fatty acids

Pharmacokinetics

As a general rule, the pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic potential

Result of Action

It is known to be partially released during artificial dehydration , suggesting it may play a role in the plant’s response to stress

Action Environment

The action, efficacy, and stability of 9(S)-HPOT may be influenced by various environmental factors. For instance, the process of artificial dehydration can trigger the release of 9(S)-HPOT

Propriétés

IUPAC Name |

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKJTIHNYSIIHW-MEBVTJQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180640 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111004-08-1 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111004-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

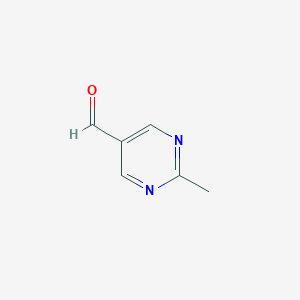

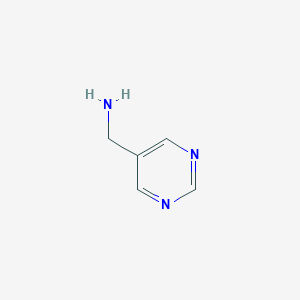

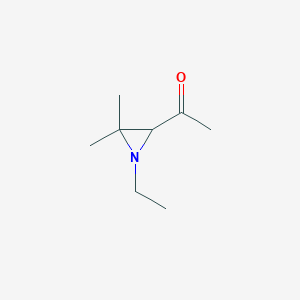

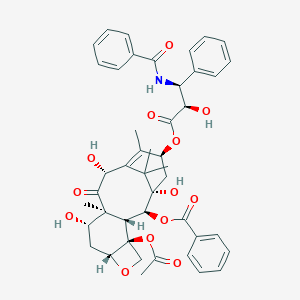

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 9(S)-HPOT in the context of MCI?

A1: Recent research suggests that 9(S)-HPOT, a specific metabolite of intestinal flora, could serve as a potential diagnostic marker for MCI due to Alzheimer's disease (AD). [] This finding emerged from a study analyzing fecal metabolites in MCI patients. Machine learning analysis identified seven characteristic metabolites, including 9(S)-HPOT, that showed significant potential for diagnosing MCI due to AD. []

Q2: Are there other metabolites of interest alongside 9(S)-HPOT in understanding MCI progression?

A2: Yes, the study identified six other metabolites, including indolelactate, indole-3-acetaldehyde, L-proline, perillyl alcohol, mesaconate, and sphingosine, as potential early warning markers for the progression of MCI due to AD. [] These findings highlight the potential of analyzing intestinal flora metabolites for understanding and predicting MCI progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.